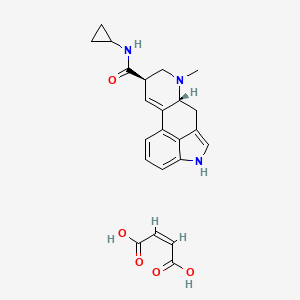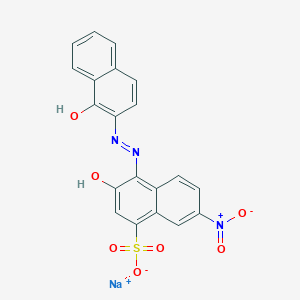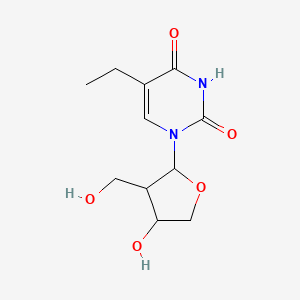
Edoxudina
Descripción general
Descripción
Edoxudina, también conocida como 5-etil-2’-desoxiuridina, es un fármaco antiviral que es un análogo de la timidina, un nucleósido. Ha mostrado eficacia contra los virus del herpes simple tipos 1 y 2. La this compound se reconoció por primera vez por su actividad antiviral en 1967 y posteriormente fue desarrollada por McNeil Pharmaceutical. Fue aprobada por Health Canada en 1992, pero se retiró del mercado en 1998 .
Aplicaciones Científicas De Investigación
La edoxudina ha sido ampliamente estudiada por sus propiedades antivirales, particularmente contra el virus del herpes simple. Se utiliza en forma de ungüento antiviral tópico para el tratamiento de la queratitis herpética y las infecciones cutáneas por el virus del herpes simple . Además, investigaciones recientes han explorado su potencial como modulador del 5-fluorouracilo (5-FU), mejorando el índice terapéutico del 5-FU al reducir su catabolismo y prolongar sus concentraciones plasmáticas e intratumorales . La this compound también ha mostrado prometedores resultados en el debilitamiento de la superficie protectora de las bacterias resistentes a los antibióticos, lo que facilita su eliminación por las células inmunitarias .
Mecanismo De Acción
La edoxudina ejerce sus efectos antivirales inhibiendo la replicación del virus del herpes simple. Es fosforilada por la timidina cinasa viral para formar el derivado 5’-monofosfato, que es fosforilado adicionalmente por las enzimas celulares hasta la forma 5’-trifosfato. Esta forma trifosfato actúa como un inhibidor competitivo de la ADN polimerasa viral, impidiendo la síntesis del ADN viral .
Análisis Bioquímico
Biochemical Properties
Edoxudine interacts with the viral thymidine kinase, an enzyme crucial for the replication of the herpes simplex virus . The action of this enzyme is required to phosphorylate Edoxudine, forming the 5’-monophosphate derivative . This interaction is vital for the antiviral activity of Edoxudine .
Cellular Effects
Edoxudine exerts its effects on cells infected with the herpes simplex virus. At antivirally active doses, Edoxudine is phosphorylated to a much greater extent by virus-infected cells compared to non-infected cells . Once phosphorylated, Edoxudine is more highly incorporated into viral DNA than cellular DNA .
Molecular Mechanism
Edoxudine acts as a potent inhibitor of the replication of herpes simplex virus type 1 and 2 . The activation of Edoxudine requires the action of viral thymidine kinase to phosphorylate this molecule, forming the 5’-monophosphate derivative . This process is crucial for the antiviral activity of Edoxudine .
Temporal Effects in Laboratory Settings
It is known that Edoxudine is a potent and selective inhibitor of herpes simplex virus, suggesting that its effects may be observed shortly after administration .
Dosage Effects in Animal Models
It is known that Edoxudine has been used in preclinical trials on mice .
Metabolic Pathways
Edoxudine undergoes biotransformation marked by a cleavage of the glycoside bond . This metabolic process is crucial for the activation and function of Edoxudine .
Transport and Distribution
It is known that Edoxudine is a small molecule, suggesting that it may be able to diffuse across cell membranes .
Subcellular Localization
Given its role as an antiviral agent, it is likely that Edoxudine localizes to the nucleus where it can incorporate into viral DNA .
Métodos De Preparación
La edoxudina se sintetiza a través de una serie de reacciones químicas que implican a la timidina como material de partida. La ruta sintética suele implicar la etilation de la timidina para producir 5-etil-2’-desoxiuridina. Las condiciones de reacción incluyen el uso de agentes etiladores y disolventes adecuados bajo temperatura y presión controladas . Los métodos de producción industrial de this compound no están ampliamente documentados, pero probablemente sigan rutas sintéticas similares con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
La edoxudina sufre varios tipos de reacciones químicas, entre ellas:
Oxidación: La this compound puede oxidarse para formar varios derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula.
Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos dentro de la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para las reacciones de sustitución. Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
La edoxudina es similar a otros análogos nucleósidos como la idoxuridina y la trifluridina. Estos compuestos también actúan como agentes antivirales inhibiendo la síntesis de ADN viral. La this compound es única en su estructura específica, que incluye un grupo etilo en la posición 5 del anillo de uracilo. Esta diferencia estructural contribuye a su actividad antiviral y propiedades farmacocinéticas distintivas .
Compuestos similares
- Idoxuridia
- Trifluridina
- Aciclovir
- Foscarnet
La singularidad de la this compound radica en su estructura molecular específica y su capacidad de actuar como modulador para otros agentes terapéuticos, mejorando su eficacia y reduciendo los efectos secundarios .
Propiedades
IUPAC Name |
5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACKNLSZYYIACO-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045890 | |
| Record name | Edoxudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4), >38.4 mcg/ml | |
| Record name | SID855823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Edoxudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Edoxudine is a potent inhibitor of the replication of herpes simplex virus type 1 and 2. For the activation of this drug, the action of viral thymidine kinase is required to phosphorylate this molecule in order to form the 5'-monophosphate derivative. Then, it is needed to be further phosphorylated by cellular enzymes until the formation of the 5'-triphosphate derivative which is a competitive inhibitor of the viral-coded DNA polymerase. The advantage of edoxudine is that it is highly selective, this characteristic can be seen by its preferential phosphorylation in herpes-infected cells and its preferential incorporation into viral DNA. | |
| Record name | Edoxudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15176-29-1 | |
| Record name | Edoxudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15176-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edoxudine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edoxudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Edoxudine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Edoxudine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDOXUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ZQM81Y3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


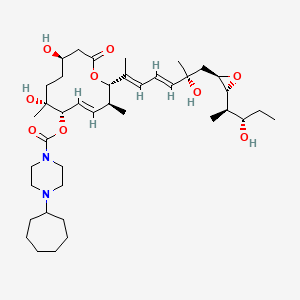

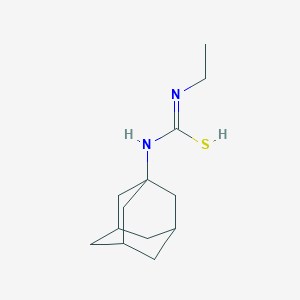


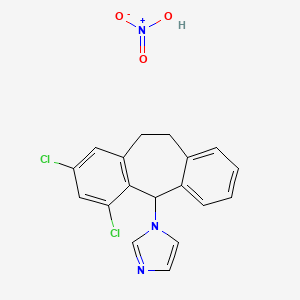
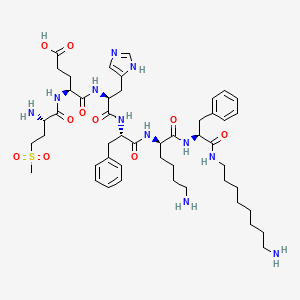
![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)
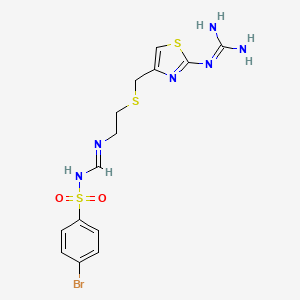
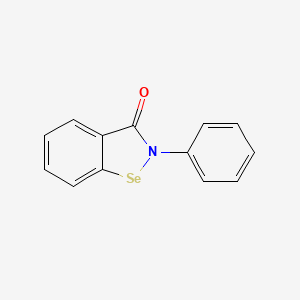
![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)
